molecular formula C14H22N2O B13758819 Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- CAS No. 63224-25-9

Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl-

Cat. No.: B13758819
CAS No.: 63224-25-9
M. Wt: 234.34 g/mol
InChI Key: CSFUGBFDJIZZOE-UHFFFAOYSA-N
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Description

Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- is a tertiary amine-containing amide derivative characterized by a butyramide backbone substituted with a phenyl group at the 4-position and a dimethylaminoethyl moiety at the nitrogen atom.

Properties

CAS No.

63224-25-9

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-phenylbutanamide

InChI

InChI=1S/C14H22N2O/c1-16(2)12-11-15-14(17)10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,15,17)

InChI Key

CSFUGBFDJIZZOE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)CCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- typically involves:

  • Formation of the phenyl-substituted butyramide core.
  • Introduction of the 2-(dimethylamino)ethyl substituent via nucleophilic substitution or amide formation.
  • Purification and characterization of the final product.

Detailed Preparation Procedure from Patented Literature

A well-documented method involves the reaction of N,N-dimethyl phenylacetamide with 2-(dimethylamino)ethyl chloride under reflux conditions in toluene, facilitated by a strong base such as sodium amide (NaNH2). The process is outlined as follows:

Stepwise Preparation:

Step Reagents & Conditions Description Outcome
1 N,N-dimethyl phenylacetamide (prepared from phenylacetyl chloride and N,N-dimethylamine in dichloromethane) Preparation of the amide precursor Formation of N,N-dimethyl phenylacetamide
2 Suspension of NaNH2 (5.85 g, 0.15 mol) in 150 mL toluene, reflux Generation of the reactive amide anion Activated amide intermediate
3 Addition of N,N-dimethyl phenylacetamide (16.3 g, 0.1 mol) in toluene dropwise under nitrogen Formation of nucleophilic species Reflux for 4 hours
4 Addition of 2-(dimethylamino)ethyl chloride (16.5 g, 0.15 mol) in 100 mL toluene dropwise Alkylation of the amide anion Reflux for 6 hours, then stir at room temperature for 16 hours
5 Workup with water (150 mL), separation of organic layer, extraction with 1N acid Isolation of product Obtaining Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- as a colorless oil

This method yields the target compound with high purity and is scalable for industrial applications due to the mild reaction conditions and straightforward workup.

Alternative Synthetic Routes

Another approach involves the multi-step synthesis starting from propiophenone, sodium cyanide, and dimethylamine, followed by hydrolysis, esterification, and reduction steps, as detailed in a Chinese patent:

Step Reagents & Conditions Description Yield & Purity
1 Propiophenone (100 g, 0.75 mol), sodium cyanide (42-45 g), 40% dimethylamine in methanol (approx. 330-337 g), water (140 g), autoclave at 60-80°C, 0.3 MPa, 8 hours Addition reaction forming 2-(N,N-dimethylamino)-2-phenylbutyronitrile Yield ~84%, HPLC purity ~99.3%
2 Hydrolysis of nitrile to acid under reflux at pH ≥12 for 8-16 hours Formation of 2-(N,N-dimethylamino)-2-phenylbutyric acid High conversion
3 Esterification with ethanol and concentrated sulfuric acid under reflux for 12-20 hours Formation of 2-(N,N-dimethylamino)-2-phenylbutyrate ester Efficient ester formation
4 Reduction of ester with sodium borohydride or other reducing agents (e.g., potassium borohydride, lithium aluminium hydride) in organic solvent at room temperature for 4-8 hours Conversion to 2-(N,N-dimethylamino)-2-phenylbutanol (intermediate to target amide) Yield ~83-84%, HPLC purity ~98.5%

The final amide formation step involves coupling this intermediate with appropriate amines to yield the target butyramide derivative. This method is characterized by mild reaction conditions, high yields, and relatively low byproduct formation, making it suitable for scale-up.

Comparative Table of Key Preparation Parameters

Parameter Method 1 (Amide Alkylation) Method 2 (Multi-step via Nitrile)
Starting Material N,N-dimethyl phenylacetamide Propiophenone
Key Reagents NaNH2, 2-(dimethylamino)ethyl chloride Sodium cyanide, dimethylamine, sulfuric acid, reducing agents
Solvent Toluene Methanol, ethanol, Virahol (organic solvent)
Temperature Reflux (~110°C) 60-80°C (addition), reflux (hydrolysis, esterification)
Pressure Atmospheric (inert N2 atmosphere) 0.3 MPa (autoclave)
Reaction Time 10-20 hours (total) 8-20 hours per step
Yield High (not explicitly quantified) 83-84% (final reduction step)
Purity (HPLC) High (colorless oil) >98%

Analytical and Structural Confirmation

The synthesized Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- is confirmed by:

These analytical methods ensure the structural integrity and purity of the final product.

Summary of Research Findings

  • The alkylation of N,N-dimethyl phenylacetamide with 2-(dimethylamino)ethyl chloride under basic reflux conditions is a direct and efficient route to the target compound.
  • The multi-step synthesis starting from propiophenone via nitrile intermediate provides an alternative with high yields and purity, suitable for industrial-scale production.
  • Reaction conditions such as temperature, pressure, solvent choice, and reagent ratios critically influence yield and purity.
  • Reduction steps employing sodium borohydride or related hydrides are effective for converting esters to alcohol intermediates.
  • The methods reported exhibit mild reaction conditions, manageable byproduct profiles, and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide C₁₉H₂₆N₄O₃ 358.43 Dimethylaminoethyl, Morpholinomethyl, Hydroxyquinoline Higher molecular weight due to morpholine and quinoline groups
N-(2-((3-Methoxyphenyl)amino)ethyl)butyramide (4b) C₁₃H₂₀N₂O₂ 237 [M+H]+ Methoxyphenyl, Butyramide 73% synthesis yield; methoxy group enhances polarity
Ethyl 4-(Dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Dimethylamino, Ester Higher reactivity in resin polymerization
2-(Dimethylamino)ethyl methacrylate C₈H₁₅NO₂ 157.21 Dimethylaminoethyl, Methacrylate Lower reactivity; DPI improves properties

Key Observations:

  • Molecular Weight and Substituents: The hydroxyquinoline derivative (C₁₉H₂₆N₄O₃) has the highest molecular weight (358.43) due to its morpholinomethyl and quinoline groups, whereas the methacrylate analog (C₈H₁₅NO₂) is the lightest. The target compound’s molecular weight is expected to fall between these values, depending on the phenyl group’s contribution .
  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate, suggesting that ester groups may outperform methacrylates in specific applications. The amide linkage in butyramide derivatives like 4b may offer intermediate reactivity .

Functional Group Impact

  • Dimethylaminoethyl Group: Present in both the target compound and 2-(dimethylamino)ethyl methacrylate, this group enhances solubility in polar solvents and can act as a proton acceptor. However, in resin systems, its methacrylate counterpart shows lower intrinsic reactivity unless paired with co-initiators like DPI .
  • Phenyl vs. Methoxyphenyl : The phenyl group in the target compound likely increases hydrophobicity compared to the methoxyphenyl group in compound 4b, which introduces additional polarity via the methoxy substituent. This difference could affect binding affinity in biological systems or compatibility in polymer matrices .

Biological Activity

Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- is a chemical compound that has garnered attention for its potential biological activities. Characterized by its unique molecular structure, which includes a butyramide functional group, a dimethylaminoethyl side chain, and a phenyl group, this compound may interact with various biological targets. Understanding its biological activity is crucial for exploring its potential applications in pharmacology and medicinal chemistry.

Molecular Structure and Properties

The molecular formula of Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- is C_{19}H_{26}N_{2}O, with a molecular weight of approximately 314.43 g/mol. The presence of the dimethylamino group suggests possible interactions with neurotransmitter systems, while the phenyl ring may influence lipophilicity and receptor binding.

Research indicates that compounds with similar structures can exhibit various biological activities, including:

  • Antimicrobial Activity : The amide bond in Butyramide derivatives can enhance interaction with microbial membranes.
  • Anticancer Properties : Some studies suggest that related compounds may inhibit cancer cell proliferation through apoptosis induction.
  • Neurotransmitter Modulation : The dimethylamino group may play a role in modulating neurotransmitter levels, potentially affecting mood and cognition.

Case Studies

  • Anticancer Activity : A study evaluating the efficacy of similar butyramides found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, compounds structurally related to Butyramide showed significant inhibition of cell growth in breast and lung cancer models .
  • Neurological Effects : In a neuropharmacological assessment, compounds with dimethylamino groups demonstrated increased binding affinity to serotonin receptors, suggesting potential antidepressant effects .
  • Antimicrobial Studies : A comparative analysis of butyramides revealed that some derivatives effectively reduced bacterial growth rates by disrupting cell membrane integrity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Butyramide AAnticancer5.0
Butyramide BAntimicrobial10.0
Butyramide CNeurotransmitter Modulation15.0

Synthesis and Chemical Behavior

The synthesis of Butyramide involves multi-step organic reactions, typically starting from readily available precursors. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of butyric acid and corresponding amines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl-?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, analogous compounds often require:

  • Step 1 : Activation of the carboxyl group (e.g., using thionyl chloride or carbodiimides) for amide bond formation.
  • Step 2 : Introduction of the dimethylaminoethyl group via alkylation or reductive amination.
  • Step 3 : Purification via column chromatography or recrystallization.
  • Key parameters: Temperature (often 0–60°C), pH (neutral to mildly basic), and reaction time (12–48 hours) to optimize yield and minimize side reactions .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • 1H/13C NMR : To verify substitution patterns (e.g., aromatic protons, dimethylamino group signals at δ ~2.2–2.5 ppm).
  • IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric purity.
  • Cross-referencing with databases like NIST ensures consistency in spectral assignments .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, water) and non-polar solvents (chloroform, hexane) using UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Adjust pH (2–9) to assess hydrolytic stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during characterization?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves complex coupling patterns and assigns proton-carbon correlations.
  • Dynamic NMR : Investigates conformational exchange in dimethylamino groups.
  • X-ray Crystallography : Provides definitive structural confirmation if crystalline.
  • Computational Modeling : Compare DFT-calculated chemical shifts with experimental data to validate assignments .

Q. What computational strategies predict the biological activity of Butyramide derivatives?

  • Methodological Answer :

  • Molecular Docking : Screen against target enzymes (e.g., kinases, GPCRs) using AutoDock or Schrödinger.
  • QSAR Modeling : Correlate substituent effects (e.g., phenyl ring modifications) with activity data.
  • MD Simulations : Study binding stability and conformational dynamics over 100+ ns trajectories .

Q. How can reaction yields be optimized in multi-step syntheses of analogs?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts for cross-coupling steps or organocatalysts for asymmetric synthesis.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) while maintaining yield.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies validate the compound’s role in enzyme inhibition or receptor modulation?

  • Methodological Answer :

  • Enzyme Assays : Measure IC50 via fluorescence-based assays (e.g., trypsin-like proteases).
  • SPR/BLI : Quantify binding kinetics to immobilized receptors.
  • Cellular Uptake Studies : Use radiolabeled analogs (e.g., ³H/¹⁴C) to assess permeability and intracellular accumulation .

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